1-Naphthoic anhydride
Overview
Description
1-Naphthoic anhydride, also known as 1,8-naphthalic anhydride, is an organic compound with the molecular formula C₁₂H₆O₃. It is a cyclic dicarboxylic anhydride derived from naphthalene. This compound is known for its beige to light brown powder form and is used in various chemical applications .
Preparation Methods
1-Naphthoic anhydride can be synthesized through several methods:
Chemical Reactions Analysis
1-Naphthoic anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 1,8-naphthalenedicarboxylic acid.
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form naphthalimides, which are important intermediates in dye and pigment synthesis.
Oxidation and Reduction: It can be oxidized to form more complex aromatic compounds or reduced to simpler derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-Naphthoic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-naphthoic anhydride involves its reactivity as an anhydride. It undergoes nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then release a leaving group, resulting in the formation of various products depending on the nucleophile involved .
Comparison with Similar Compounds
1-Naphthoic anhydride can be compared with other similar compounds such as:
Phthalic Anhydride: Both are cyclic anhydrides, but phthalic anhydride is derived from benzene, whereas this compound is derived from naphthalene.
Maleic Anhydride: This compound is also a cyclic anhydride but has a different structure and is used primarily in the production of unsaturated polyester resins.
This compound stands out due to its unique applications in the synthesis of fluorescent compounds and its potential in biological research.
Properties
IUPAC Name |
naphthalene-1-carbonyl naphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVCTYDTPSKPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983544 | |
Record name | Naphthalene-1-carboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64985-86-0 | |
Record name | 1-Naphthoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene-1-carboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | naphthalene-1-carbonyl naphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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